molecular formula C15H17N3O2S B7663613 3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole

3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole

Cat. No.: B7663613
M. Wt: 303.4 g/mol
InChI Key: CGOFCUMXEXZEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazole compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of specific enzymes or the modulation of certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects. These include the inhibition of cancer cell proliferation, the reduction of pro-inflammatory cytokine production, and the modulation of specific signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole in laboratory experiments include its potency and specificity in inhibiting specific enzymes or signaling pathways. However, the limitations of the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole could focus on its potential therapeutic applications in cancer treatment, anti-inflammatory therapy, and other disease areas. Further studies could also investigate the compound's mechanism of action, potential side effects, and optimization of its synthesis method for increased yield and purity.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in cancer treatment and anti-inflammatory therapy. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been studied, and future research could focus on its potential therapeutic applications and optimization of its synthesis method.

Synthesis Methods

The synthesis of 3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole can be achieved through a reaction between 3-cyclopropyl-1,2,4-triazole-5-thiol and 2,3-dihydro-1H-indene-5-carbaldehyde. The reaction is catalyzed by a base and yields the desired compound in good yield and purity.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole. One study found that the compound exhibited potent inhibitory activity against a specific enzyme involved in cancer cell proliferation. Another study showed that the compound had potential as an anti-inflammatory agent due to its ability to reduce the production of pro-inflammatory cytokines.

Properties

IUPAC Name

3-cyclopropyl-5-(2,3-dihydro-1H-inden-5-ylsulfonylmethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-21(20,9-14-16-15(18-17-14)11-4-5-11)13-7-6-10-2-1-3-12(10)8-13/h6-8,11H,1-5,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOFCUMXEXZEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)CC3=NC(=NN3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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